Decyltriethoxysilane
Overview
Description
Decyltriethoxysilane is a chemical compound with the molecular formula C16H36O3Si . It has an average mass of 304.541 Da and a Monoisotopic mass of 304.243378 Da .
Molecular Structure Analysis
Decyltriethoxysilane has a complex molecular structure. It contains a total of 56 atoms; 36 Hydrogen atoms, 16 Carbon atoms, and 3 Oxygen atoms . The structure is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Decyltriethoxysilane has a density of 0.9±0.1 g/cm³. Its boiling point is 245.3±8.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 46.3±3.0 kJ/mol. The flash point is 115.7±21.3 °C. The index of refraction is 1.432 .Scientific Research Applications
Electrical Properties Enhancement in Polymer Composites
Decyltriethoxysilane (DTES) has been found to enhance the electrical properties of polymer composites. A study on the effect of aluminum nanoparticle surface treatment using nonpolar silane coupling agents, like octyl-trimethoxysilane, showed improved electrical properties in polyethylene composites. These composites exhibited increased resistivity and improved dielectric properties, making them suitable for use in the electrical and electronic industries (Huang et al., 2009).
Influence on Bacterial Biofilm Formation
Research on polyethylene modification through plasma processing and organosilane treatments, including modifications with various organosilanes, showed that such treatments can impact bacterial cell attachment and biofilm formation. This suggests potential applications in preventing bacterial growth on medical and water industry materials (Kręgiel & Niedzielska, 2014).
Development of Nonperfluorinated Surfaces
A study on creating nonperfluorinated surfaces using DTES and tetramethoxysilane (TMOS) revealed the creation of smooth, transparent surfaces exhibiting unusual contact angle behavior towards organic liquids. These surfaces, with liquid-like properties, displayed minimal contact angle hysteresis, allowing for easy movement of droplets. This has implications for developing advanced materials with unique surface properties (Urata et al., 2012).
Hydrophobic Surface Treatment for Ceramic Membranes
In membrane technology, DTES-related compounds were used for surface treatments to make ceramic membranes hydrophobic, suitable for direct contact membrane distillation. This treatment resulted in membranes with high hydrophobicity, proving beneficial for applications in water treatment and desalination processes (Hendren, Brant & Wiesner, 2009).
Development of Silica-Based Hybrid Films
Research on silica-based hybrid films using organosilanes like decylethyldimethoxysilane (C10EtDMS) demonstrated that these materials could form transparent, well-ordered lamellar hybrids. The alkyl chain length in the organosilanes significantly influenced the formation of these ordered films, indicating potential applications in coatings and thin-film technology (Umeda, Shimojima & Kuroda, 2003).
Safety And Hazards
Decyltriethoxysilane can cause skin irritation and serious eye irritation. It is advised to avoid breathing its mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
decyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAEEDPKUHLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183644 | |
Record name | Decyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyltriethoxysilane | |
CAS RN |
2943-73-9 | |
Record name | Decyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2943-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H4MIX5511 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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